molecular formula C11H20N2O4 B1592130 tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate CAS No. 820971-67-3

tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate

Cat. No. B1592130
M. Wt: 244.29 g/mol
InChI Key: RPCWHOFDACENQM-UHFFFAOYSA-N
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Description

“tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate” is a chemical compound with the empirical formula C11H20N2O4 . Its molecular weight is 244.29 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of “tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate” involves a reaction where a solution of C55 (27.1 g, 0.111 mol) in THF (200 mL) is added drop-wise to a 1.4M solution of methylmagnesium bromide in a mixture of THF and toluene (25:75) (99.0 mL, 0.139 mol) over 40 mins . The reaction temperature is kept at about 0° C . After completion of the addition, the mixture is stirred at 10-15° C. for 2 hours, followed by 1 h at room temperature . The reaction mixture is then cooled to 0° C. and quenched with a 10% aqueous citric acid solution (150 mL) .


Molecular Structure Analysis

The SMILES string of the compound is CON(C)C(=O)C1CN(C1)C(=O)OC(C)(C)C . The InChI key is RPCWHOFDACENQM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound has a number of physical and chemical properties. It has a high GI absorption and is not a BBB permeant . It is not a P-gp substrate and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The log Kp (skin permeation) is -7.51 cm/s . The compound is very soluble, with a solubility of 15.0 mg/ml or 0.0616 mol/l .

Scientific Research Applications

  • Synthesis of Biotin Intermediates : Tert-butyl derivatives have been synthesized as key intermediates in the production of Biotin, a water-soluble vitamin essential in the metabolic cycle for the catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

  • Creation of Azetidine-2-Carboxylic Acid Analogs : These compounds are used to synthesize various azetidine-2-carboxylic acid analogs with different heteroatomic side chains. These analogs are crucial for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).

  • Foldamer Study : Tert-butyl derivatives serve as precursors for studying new classes of foldamer based on aza/α-dipeptide oligomerization. These studies are significant in understanding molecular structures and interactions (Abbas et al., 2009).

  • Development of Novel Compounds : Efficient and scalable synthetic routes to novel bifunctional tert-butyl compounds have been described. These compounds provide a convenient entry point to new compounds complementing existing chemical spaces, especially in relation to piperidine ring systems (Meyers et al., 2009).

  • Synthesis of Non-Proteinogenic Amino Acid Esters : Tert-butyl derivatives have been used in synthesizing acid-sensitive and highly hindered α-amino-acid methyl esters, which are important in pharmaceutical and biochemical research (Hoffmann & Seebach, 1997).

  • Degradation Studies : Research on the degradation pathways of methyl tert-butyl ether by the UV/H2O2 process identified tert-butyl derivatives as primary byproducts, providing insights into environmental chemistry and pollutant degradation (Stefan et al., 2000).

  • Tropane Alkaloid Synthesis : Tert-butyl derivatives have been employed in the asymmetric synthesis of tropane alkaloids like pseudococaine, demonstrating their utility in synthesizing complex natural products (Brock et al., 2012).

These findings demonstrate the broad utility of tert-butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate in various fields

The scientific applications of tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate are diverse, with research focusing on its synthesis and use in various chemical contexts:

  • Enantiopure Azetidine-2-Carboxylic Acids Synthesis : The compound serves as a building block in synthesizing enantiopure azetidine-2-carboxylic acids with heteroatomic side chains, crucial for peptide activity studies (Sajjadi & Lubell, 2008).

  • Intermediate in Biotin Synthesis : It acts as a key intermediate in the natural product Biotin, essential in the metabolic cycle for carbon dioxide fixation in biosynthesis processes (Qin et al., 2014).

  • Study of Foldamer Class Based on Aza/α-Dipeptide Oligomerization : This compound is used as a precursor for studying a new class of foldamer based on aza/α-dipeptide oligomerization (Abbas et al., 2009).

  • Synthesis of Non-Proteinogenic Amino-Acid Methyl Esters : It has applications in synthesizing acid-sensitive and highly hindered α-amino-acid methyl esters from chiral glycine derivatives (Hoffmann & Seebach, 1997).

  • Antimicrobial Agent Synthesis : The compound is used in the synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents (Doraswamy & Ramana, 2013).

  • Hydroformylation Reactions : It is involved in highly stereoselective hydroformylation of (2R)-2-tert-butyl-Δ4-1,3-oxazoline derivatives, leading to the synthesis of important intermediates for homochiral amino acid derivatives (Kollár & Sándor, 1993).

Safety And Hazards

The compound has a signal word of "Warning" . The hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

tert-butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-8(7-13)9(14)12(4)16-5/h8H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCWHOFDACENQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20612184
Record name tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20612184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate

CAS RN

820971-67-3
Record name tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20612184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 3-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (5.15 g, 25.6 mmol) in THF (100 mL) was added DCC (7.11 g, 34.5 mmol), Et3N (5.18 g, 51.2 mmol) and N,O-dimethylhydroxylamine hydrochloride (3.44 g, 35.3 mmol), the reaction was stirred at RT for about 16 hr. Concentrated under reduced pressure to remove solvent, the residue was portioned between EA (100 mL) and water (50 mL), the aqueous was further extracted with EA (50 mL×3). The combined organic phases were washed with brine (20 mL), concentrated under reduced pressure to remove solvent, then purified by column chromatography on silica gel (200-300 mesh, CH2Cl2/MeOH=20/1) to give the crude product (˜8.0 g) as a colorless oil. MS (ESI) m/e [M+23]+ 266.9, [M−55]+ 189.0.
Quantity
5.15 g
Type
reactant
Reaction Step One
Name
Quantity
7.11 g
Type
reactant
Reaction Step One
Name
Quantity
5.18 g
Type
reactant
Reaction Step One
Quantity
3.44 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1-Boc-azetidine-3-carboxylic acid (5.0 g, 24.9 mmol) in DMF (40 mL) was added N,O-dimethylhydroxylamine hydrochloride (2.89 g, 29.8 mmol), EDC (5.55 g, 29.8 mmol), HOBt (3.36 g, 24.9 mmol) and DIPEA (9.82 mL, 54.7 mmol). The reaction was stirred at room temperature for 20 h. The reaction was diluted with water (150 mL) and extracted with EtOAc (2×100 mL). The combined organic extracts were washed with water (150 mL) and brine (150 mL), dried over MgSO4 and concentrated under vacuum to afford 4 as a clear colorless oil (6.06 g, 99%); 1H-nmr (400 MHz, CDCl3) δ 4.21-4.11 (m, 2H), 4.05 (t, J=8.0 Hz, 2H), 3.66 (s, 3H), 3.68-3.59 (m, 1H), 3.21 (s, 3H), 1.44 (s, 9H); m/z 189.1 [M−tBu].
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.89 g
Type
reactant
Reaction Step One
Name
Quantity
5.55 g
Type
reactant
Reaction Step One
Name
Quantity
3.36 g
Type
reactant
Reaction Step One
Name
Quantity
9.82 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Yield
99%

Synthesis routes and methods III

Procedure details

To a solution of azetidine-1,3-dicarboxylic acid mono-tert-butyl ester (3.5 g, 17 mmol) in DMF (50 mL) was added O,N-dimethyl-hydroxylamine hydrochloride (3.4 g, 34 mmol), triethylamine (9.6 mL, 69 mmol), HATU (13.4 g, 34.6 mmol) and DCM (125 mL). After stirring for 16 h, saturated NaHCO3 solution and ethyl acetate were added. The aqueous portion was extracted three times with ethyl acetate. The combined organic fractions were dried (Na2SO4) and concentrated and the crude product was purified using RP HPLC (basic conditions) to provide the title compound (3.5 g, 83%) MS (ESI): mass calcd. for C11H20N2O4, 244.1; m/z found, 189.1 [M-t-Bu]+. 1H NMR (CDCl3): 4.14-4.03 (m, 2H), 4.05 (t, J=8.7 Hz, 2H), 3.66 (s, 3H), 3.63-3.59 (m, 1H), 3.21 (s, 1H), 1.43 (s, 9H).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step One
Name
Quantity
13.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
83%

Synthesis routes and methods IV

Procedure details

To a solution of azetidine-1,3-dicarboxylic acid mono-tert-butyl ester (Alfa, 5.0 g, 24.9 mmol) in THF (80 mL) was added DIEA (9.55 mL, 54.7 mmol) and HATU (11.34 g, 29.8 mol) and the reaction mixture was stirred at ambient temperature for 1.5 h. N,O-dimethylhydroxylamine (1.82 g, 29.8 mmol) was added and the reaction mixture was stirred at ambient temperature overnight. The reaction mixture was diluted with aqueous NH4Cl (100 mL). The aqueous layer was extracted with EtOAc (3×100 mL). The combined organic layers were washed with water (20 mL) and brine (20 mL), dried over Na2SO4, filtered and evaporated in vacuo. The residue was purified by column chromatography on silica gel (eluting with 15% EtOAc in petroleum ether) to give 3-(methoxy-methyl-carbamoyl)-azetidine-1-carboxylic acid tert-butyl ester (6.0 g, 99.0%). 1H NMR (DMSO-d6, 400 MHz): δ 4.02 (m, 4H), 3.71 (m, 1H), 3.63 (s, 3H), 3.11 (s, 3H), 1.38 (s, 9H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
9.55 mL
Type
reactant
Reaction Step One
Name
Quantity
11.34 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

To a solution of 980 mg (4.87 mmol) of boc-azetidine-3-carboxylic acid, 951 mg (9.75 mmol) of N,O-dimethylhydroxylamine hydrochloride, 329 mg (2.435 mmol) of HOBT and 1.87 g (9.75 mmol) of 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride in 30 mL of CH2Cl2 was added 2.54 mL (44.61 mmol) of N,N-diisopropylethylamine at 0° C. and it was stirred for 6 h at rt. Then the reaction mixture was poured into 100 mL of ether and washed with 20 mL of aq NaHCO3. The organic layer was dried over Na2SO4 and concentrated to afford the title compound. 1NMR (CDCl3) δ 1.46 (s, 9H), 3.23 (s, 3H), 3.62 (m, 1H), 3.68 (s, 3H), 4.07 (m, 2H), 4.09 (m, 2H).
Quantity
980 mg
Type
reactant
Reaction Step One
Quantity
951 mg
Type
reactant
Reaction Step One
Name
Quantity
329 mg
Type
reactant
Reaction Step One
Quantity
1.87 g
Type
reactant
Reaction Step One
Quantity
2.54 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate
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tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate
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Reactant of Route 6
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tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate

Citations

For This Compound
1
Citations
Y Kornii, O Shablykin, T Tarasiuk… - The Journal of …, 2022 - ACS Publications
The previously unknown difluoromethyl diazirines and the previously neglected trifluoromethyl-aliphatic diazirines were synthesized and characterized. Model photolabeling …
Number of citations: 2 pubs.acs.org

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